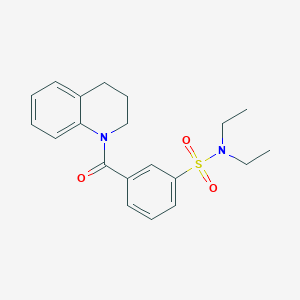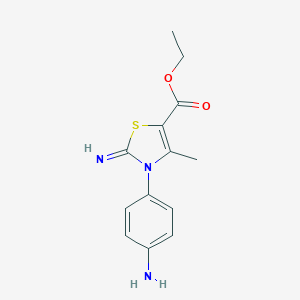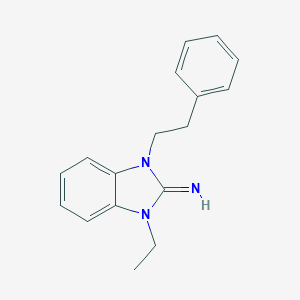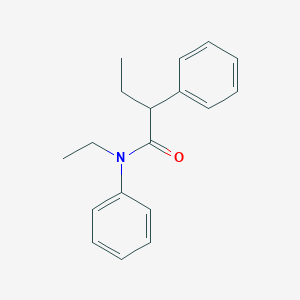
1,3-Benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carboxylate, also known as methyl 3,4-methylenedioxybenzoate, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Applications
1,3-Benzodioxole-5-carboxylate derivatives have been explored for their potential in anticancer and antibacterial treatments. For instance, a study highlighted the synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives, which demonstrated significant anticancer and antibacterial potency, surpassing the standard reference compounds (cisplatin and cinoxacin) used in cancer and bacterial treatments, respectively (Gupta et al., 2016). Another research focused on the antibacterial activity of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, with one derivative showing high activity against various bacterial strains (Siddiqa et al., 2014).
Chemical Synthesis and Structural Studies
Studies have also been conducted on the synthesis and structural analysis of 1,3-benzodioxole derivatives. For example, Daliacker et al. (1978) described the formation and preparation of various 1,3-benzodioxolecarboxylic acids, offering insights into the synthesis processes and structural features of these compounds (Daliacker, Mues, & Kim, 1978). Cole et al. (1980) investigated the oxidation of 1,3-benzodioxoles, discussing the formation of various derivatives and their potential applications (Cole, Crank, & Hai Minh, 1980).
Fragrance and Cosmetic Industry
In the fragrance and cosmetic industry, 1,3-Benzodioxole derivatives have been evaluated for their safety and application. A toxicologic and dermatologic review of 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, as a fragrance ingredient, offers a detailed analysis of its physical properties and safety for use in fragrances (Mcginty, Letizia, & Api, 2012).
Insecticide Development
Additionally, the development of insecticides using 1,3-Benzodioxole derivatives has been explored. For instance, research aimed at synthesizing 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles as insecticides, due to their potential low toxicity and natural antioxidant activity, highlights the synthesis process and structural analysis of these compounds (Sumantri, 2005).
Antitumor Activities
Furthermore, the antitumor activities of 1,3-benzodioxole derivatives have been extensively studied. Micale et al. (2002) synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity against human tumor cell lines, identifying derivatives with significant growth inhibitory activity (Micale, Zappalà, & Grasso, 2002).
Eigenschaften
Produktname |
1,3-Benzodioxole-5-carboxylate |
|---|---|
Molekularformel |
C8H5O4- |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)/p-1 |
InChI-Schlüssel |
VDVJGIYXDVPQLP-UHFFFAOYSA-M |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)[O-] |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)

![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)


![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)